Homoegonol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Homoegonol can be synthesized using a divergent synthetic method that employs the Heck reaction. The starting materials for this synthesis include commercially available 2-hydroxy-3-methoxybenzaldehyde, (3,4-dimethoxy-phenyl)methanol, and (benzo[d][1,3]dioxol-5-yl)methanol . This method offers improved efficiency, simplicity, and ease of synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Heck reaction provides a scalable and efficient route for its synthesis. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions: Homoegonol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.

Applications De Recherche Scientifique

Cytotoxic Activity

Homoegonol has demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits selective cytotoxicity, meaning it can effectively target cancer cells while sparing normal cells.

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic activity of this compound and its analog egonol against several tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that this compound had an IC50 value of 5.3 µg/mL against HeLa cells and 4.9 µg/mL against C6 glioma cells, showcasing its potency in inhibiting cancer cell growth .

| Cell Line | IC50 (µg/mL) | Compound |

|---|---|---|

| HeLa | 5.3 | This compound |

| C6 | 4.9 | This compound |

| HepG2 | 11.2 - 55.0 | Egonol + this compound |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. It shows potential against various pathogens, which could be beneficial in developing new antimicrobial therapies.

Research Findings

In vitro studies have indicated that this compound possesses significant antimicrobial activity against both bacterial and fungal strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, making it a candidate for treating inflammatory diseases.

Hybridization with Other Natural Products

Recent studies have explored the synthesis of hybrid compounds combining this compound with other natural products to enhance therapeutic efficacy.

Case Study: Hybrid Compounds

A study reported the synthesis of nine new hybrids involving this compound and other compounds like thymoquinone and artemisinin. These hybrids exhibited improved antileukemia, antiviral, and antimalarial activities compared to their parent compounds . This approach may lead to the development of more effective treatments for various diseases.

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Mécanisme D'action

Homoegonol exerts its effects through a complex mechanism involving multiple pathways. One of the primary mechanisms is the reduction of the expression of matrix metalloproteinase-9 (MMP-9) in lung tissue, which is associated with the asthmatic response . Additionally, this compound modulates the activity of Th2 cytokines, reducing inflammation and mucus overproduction in the airways .

Comparaison Avec Des Composés Similaires

Homoegonol is structurally similar to other lignans such as Egonol. Both compounds are derived from Styrax species and share similar biological activities . this compound is unique in its ability to significantly reduce asthmatic responses and inflammation . Other similar compounds include:

Egonol: Another lignan with similar anti-inflammatory properties.

Styraxlignolide A: The precursor from which this compound is derived.

Activité Biologique

Homoegonol, a benzofuran neolignan, is primarily derived from the plant Styrax camporum. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and antiviral effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound's chemical structure is characterized by its benzofuran backbone, which is significant in determining its biological activities. The compound is often studied alongside egonol, another related lignan.

Cytotoxic Activity

A notable area of research focuses on the cytotoxic effects of this compound against various cancer cell lines. In a study examining the cytotoxicity of extracts from Styrax camporum, this compound demonstrated significant activity against several tumor cell lines.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) |

|---|---|---|

| HepG2 | 11.2 - 55.0 | 72 |

| MCF-7 | 13.31 | 72 |

| HeLa | <10 | 24 |

| C6 | <10 | 24 |

| MDA-MB-231 | >100 | 48 |

The results indicate that this compound exhibits a time-dependent cytotoxic effect , with the most potent activity observed after 72 hours of treatment. The lowest IC50 values were recorded for the HepG2 cell line, suggesting a higher sensitivity of liver cancer cells to this compound .

The cytotoxicity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells. Studies have shown that treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death. Additionally, it has been observed that this compound can activate tumor suppressor proteins such as p53 in certain cancer cell lines .

Antibacterial and Antiviral Activities

Beyond its anticancer properties, this compound also exhibits antibacterial and antiviral activities. Research indicates that it can inhibit bacterial growth and may serve as a potential therapeutic agent against viral infections. The compound's broad spectrum of activity suggests that it could be useful in treating various infectious diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Cytotoxicity | Significant against multiple cancer cell lines |

| Antibacterial | Inhibitory effects on several bacterial strains |

| Antiviral | Potential activity against certain viruses |

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound. For instance, its use in combination with other natural compounds has shown enhanced efficacy in treating specific cancers while minimizing toxicity to normal cells. This selective cytotoxicity is particularly important for developing safer cancer therapies.

One study involving Styrax camporum extracts demonstrated that the combination of this compound and egonol resulted in greater cytotoxic effects than when either compound was used alone . This synergistic effect underscores the potential for using these compounds in complementary therapeutic strategies.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, bioavailability, and potential side effects are essential for assessing its viability as a therapeutic agent.

Propriétés

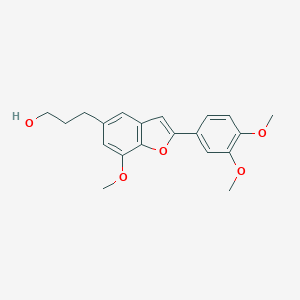

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOARMALXZGCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169651 | |

| Record name | Homoegonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-66-5 | |

| Record name | Homoegonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoegonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin and traditional use of homoegonol?

A1: this compound is a norneolignan primarily isolated from plants of the genus Styrax, with Styrax camporum being a notable source. [] This plant species, native to the Brazilian Cerrado, has been traditionally employed to address gastrointestinal ailments. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound possesses the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. [, , , ]

Q3: Which spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic methods are valuable for identifying and characterizing this compound. These include ¹H NMR, UV, COSY, DEPT 135, HMQC, APT, and GC-MS. [, , , ]

Q4: What are the reported biological activities of this compound?

A4: this compound exhibits a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and anti-asthma properties. [, , , , , , , ]

Q5: How does this compound exert its cytotoxic effects?

A5: While the precise mechanism of action remains under investigation, this compound has demonstrated cytotoxicity against various cancer cell lines, including Hep-2 (larynx epidermoid carcinoma), HeLa (human cervix carcinoma), and C6 (rat glioma) cells. [, ] Studies suggest that this compound and its derivatives may induce apoptotic cell death, as evidenced by poly(ADP-ribose) polymerase (PARP) cleavage in MCF7, A549, PC3, HepG2, and Hep3B cancer cell lines. []

Q6: What is the role of this compound in mitigating inflammation?

A6: this compound exhibits anti-inflammatory properties through the inhibition of nitric oxide (NO) production and reduction of reactive oxygen species (ROS). [] It has been shown to suppress the mRNA expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). [] Additionally, this compound shows moderate inhibitory activity against COX-1 and COX-2 enzymes. []

Q7: How does the structure of this compound contribute to its activity?

A7: The benzofuran core of this compound is considered a promising structural feature for its biological activities. [] Modifications to the this compound structure, such as the presence or absence of a methoxy group, can influence its potency and selectivity towards specific targets. [, , , ] For example, this compound glucoside displayed stronger antischistosomal activity compared to this compound. []

Q8: Has this compound demonstrated efficacy in animal models of disease?

A8: Yes, this compound has shown promising results in preclinical studies. For instance, it attenuated DNA damage and preneoplastic lesions in a rat model of colon carcinogenesis induced by 1,2-dimethylhydrazine (DMH). [] Additionally, this compound has shown potential in alleviating asthmatic responses in an ovalbumin-induced asthma model. []

Q9: How is this compound metabolized in the body?

A9: Research suggests that cytochrome P450 enzymes and UDP-glucuronosyltransferases play a role in the metabolic pathway of this compound within human liver microsomes. [] Further investigation is necessary to fully elucidate the metabolic fate of this compound in vivo.

Q10: What analytical techniques are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as photodiode array detection (PAD) and time-of-flight mass spectrometry (TOF-MS), is commonly employed to quantify this compound in plant extracts and biological samples. [, ] Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the sensitive and selective quantification of this compound in rat plasma. []

Q11: What are the potential applications of this compound in drug discovery?

A11: this compound's diverse biological activities make it a promising candidate for drug development in several therapeutic areas. These include:

- Cancer: Its cytotoxic properties against various cancer cell lines warrant further investigation as a potential anticancer agent. [, ]

- Inflammation: Its anti-inflammatory effects suggest potential applications in treating inflammatory diseases. [, ]

- Infectious Diseases: Its antimicrobial and antischistosomal activities highlight its potential as an anti-infective agent. [, ]

- Respiratory Diseases: Its ability to attenuate asthmatic responses warrants further exploration for treating asthma and other respiratory conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.